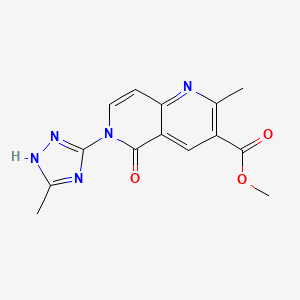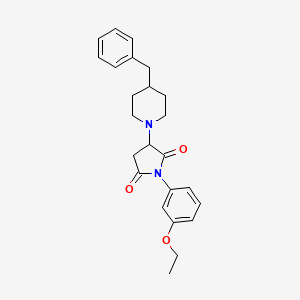![molecular formula C16H23NO B5226469 2-phenyl-1-azaspiro[5.5]undecan-4-ol](/img/structure/B5226469.png)
2-phenyl-1-azaspiro[5.5]undecan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-1-azaspiro[5.5]undecan-4-ol, also known as SA4503, is a chemical compound that belongs to the spirocyclic quinuclidinyl class. It has been identified as a potential therapeutic agent for various neurological disorders, including Parkinson's disease, Huntington's disease, and drug addiction.
作用機序
The exact mechanism of action of 2-phenyl-1-azaspiro[5.5]undecan-4-ol is not fully understood. However, it has been suggested that 2-phenyl-1-azaspiro[5.5]undecan-4-ol acts as a sigma-1 receptor agonist. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein synthesis. Activation of the sigma-1 receptor has been shown to have neuroprotective effects and to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
2-phenyl-1-azaspiro[5.5]undecan-4-ol has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is a brain region that is involved in motor control. 2-phenyl-1-azaspiro[5.5]undecan-4-ol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal survival and plasticity.
実験室実験の利点と制限
2-phenyl-1-azaspiro[5.5]undecan-4-ol has several advantages for lab experiments. It has been shown to be well-tolerated in animal models, with no significant side effects reported. 2-phenyl-1-azaspiro[5.5]undecan-4-ol also exhibits a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. However, 2-phenyl-1-azaspiro[5.5]undecan-4-ol has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to animals. 2-phenyl-1-azaspiro[5.5]undecan-4-ol also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on 2-phenyl-1-azaspiro[5.5]undecan-4-ol. One area of research is the development of more potent and selective sigma-1 receptor agonists. Another area of research is the investigation of the role of 2-phenyl-1-azaspiro[5.5]undecan-4-ol in other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, research on the pharmacokinetics and pharmacodynamics of 2-phenyl-1-azaspiro[5.5]undecan-4-ol could lead to the development of more effective dosing regimens.
合成法
2-phenyl-1-azaspiro[5.5]undecan-4-ol can be synthesized through a multi-step process involving the reaction of several chemical intermediates. The first step involves the reaction of 2-phenyl-1,3-dioxolane with sodium hydride to produce 2-phenyl-1,3-dioxolan-4-ol. This intermediate is then reacted with 1,5-dibromopentane to produce 2-phenyl-1-azaspiro[5.5]undecan-4-ol.
科学的研究の応用
2-phenyl-1-azaspiro[5.5]undecan-4-ol has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. 2-phenyl-1-azaspiro[5.5]undecan-4-ol has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
特性
IUPAC Name |
2-phenyl-1-azaspiro[5.5]undecan-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-14-11-15(13-7-3-1-4-8-13)17-16(12-14)9-5-2-6-10-16/h1,3-4,7-8,14-15,17-18H,2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFNFESRQAGJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(CC(N2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226410.png)
![2-(ethylthio)ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5226417.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5226420.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5226432.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226440.png)
![6-amino-3-methyl-1-phenyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5226441.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5226457.png)




![N-(3,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5226488.png)
